4-甲氧基苯基 3-(二甲氨基)丙烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

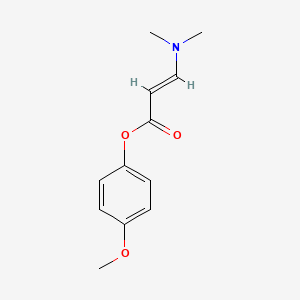

4-Methoxyphenyl 3-(dimethylamino)acrylate is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 . It is also known by other names such as 4-methoxyphenyl (2E)-3-(dimethylamino)prop-2-enoate and 2-Propenoic acid, 3-(dimethylamino)-, 4-methoxyphenyl ester .

Synthesis Analysis

The synthesis of 4-Methoxyphenyl 3-(dimethylamino)acrylate or similar compounds often involves reactions with various chemicals. For instance, the synthesis of a related compound, (meth)acrylates, involves reactions with thionyl chloride or 1,1’-carbonyldiimidazole (CDI) as a coupling agent . Another method involves the use of 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as catalysts .Molecular Structure Analysis

The molecular structure of 4-Methoxyphenyl 3-(dimethylamino)acrylate can be determined using various spectroscopic techniques such as FTIR, NMR, and UV . These techniques can provide detailed information about the compound’s structure, including the positions and types of bonds present.科学研究应用

合成和聚合物应用

一种制备亲水-疏水功能热-pH 响应性三元共聚物的新方法利用了与 4-甲氧基苯基 3-(二甲氨基)丙烯酸酯在结构上相关的化合物,突出了其在生产双响应性聚合物中发挥的作用,该聚合物在生物分离和生物技术中具有潜在应用。这种创新方法涉及聚合后改性以引入特定的官能团,从而增强了聚合物在各种科学和技术领域的实用性 (Abdelaty, 2021)。

酶抑制和分子对接

4-甲氧基苯乙烯基 (E)-3-(邻甲苯基)丙烯酸酯,一种与 4-甲氧基苯基 3-(二甲氨基)丙烯酸酯在结构上相似的化合物,已被合成,并显示出显着的 α-葡萄糖苷酶抑制活性,其功效超过了标准药物。分子对接研究表明与 α-葡萄糖苷酶具有很强的亲和力,表明在治疗糖尿病等疾病中具有潜在的治疗应用 (Santoso 等,2022)。

水解和电荷转移应用

基于 2-(二甲氨基)乙基丙烯酸酯的聚合物研究,与 4-甲氧基苯基 3-(二甲氨基)丙烯酸酯密切相关,探索了它们的水解稳定性和对聚合物电荷的影响。本研究引入了新的单体来调整共聚物水解速率,为设计用于生物材料和废水处理应用的高级材料提供了见解 (Ros 等,2018)。

抗氧化活性和化学合成

从 4-甲氧基苯基 3-(二甲氨基)丙烯酸酯衍生物合成新化合物已导致发现具有显着抗氧化特性的材料。这些发现对于开发旨在减轻生物系统中氧化应激相关损伤的新型治疗剂至关重要 (Kushnir 等,2015)。

介晶和液晶研究

对基于查耳酮酯的化合物进行的研究揭示了它们形成向列和层状液晶相的潜力,展示了 4-甲氧基苯基 3-(二甲氨基)丙烯酸酯衍生物在材料科学中的多功能性。这项研究为新显示技术和光学器件开辟了道路 (Sharma & Patel, 2017)。

光电器件应用

开发结合二甲氨基取代基的三苯胺基衍生物突出了 4-甲氧基苯基 3-(二甲氨基)丙烯酸酯衍生物在制造电致变色器件中的作用。这些材料表现出高着色效率和稳定性,标志着光电应用的重大进步 (Wu 等,2019)。

光聚合和 LED 技术

化合物 2-(4-甲氧基苯乙烯基)-4,6-双(三氯甲基)-1,3,5-三嗪展示了 4-甲氧基苯基 3-(二甲氨基)丙烯酸酯衍生物在 LED 照射下的光聚合过程中的用途。这项研究强调了为工业应用(包括印刷和涂层)创造高效光引发剂的潜力 (Zhang 等,2014)。

安全和危害

The safety data sheet for a related compound, 2-(Dimethylamino)ethyl acrylate, indicates that it is flammable and harmful if swallowed. It is also toxic in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is fatal if inhaled and suspected of damaging fertility or the unborn child .

未来方向

The future directions for the research and application of 4-Methoxyphenyl 3-(dimethylamino)acrylate could involve the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH . This could open up new possibilities in the fields of bio-separation and biotechnology.

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 4-Methoxyphenyl 3-(dimethylamino)acrylate .

Mode of Action

It is synthesized based on vanillin and has a tertiary amine group, which makes it a ph-responsive monomer . This suggests that it may interact with its targets in a pH-dependent manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

It is known that similar compounds have diverse biological activities , suggesting that 4-Methoxyphenyl 3-(dimethylamino)acrylate may have a broad range of effects at the molecular and cellular level.

Action Environment

The action of 4-Methoxyphenyl 3-(dimethylamino)acrylate can be influenced by environmental factors . It is a thermo-pH responsive compound , meaning its action, efficacy, and stability can be affected by changes in temperature and pH.

属性

IUPAC Name |

(4-methoxyphenyl) (E)-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(2)9-8-12(14)16-11-6-4-10(15-3)5-7-11/h4-9H,1-3H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGOYKANORUHSC-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)OC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)OC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol](/img/structure/B2610224.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2610230.png)

![3-(3,5-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2610233.png)

![2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2610236.png)